5-Bromo-2-(4-methoxyphenyl)pyridine
Overview
Description
5-Bromo-2-(4-methoxyphenyl)pyridine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Application in Organic Chemistry
Summary of the Application
5-Bromo-2-(4-methoxyphenyl)pyridine is used as a starting material or intermediate in the synthesis of other chemical compounds .
Methods of Application
The specific methods of application can vary depending on the desired end product. However, it’s typically used in reactions involving palladium-catalyzed aerobic and ligand-free Suzuki reactions .
Application in Microwave-Mediated Synthesis
Summary of the Application
5-Bromo-2-(4-methoxyphenyl)pyridine has been used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles .
Methods of Application
This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Results or Outcomes
The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields . Furthermore, the scale-up reaction and late-stage functionalization of triazolo pyridine further demonstrate its synthetic utility .
Application in Medicinal Chemistry
Summary of the Application
5-Bromo-2-(4-methoxyphenyl)pyridine is used in the synthesis of bioactive 1,2,4-triazolo[1,5-a]pyridines .
Methods of Application
The synthesis involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Results or Outcomes
Application in Suzuki Cross-Coupling Reaction
Summary of the Application
5-Bromo-2-(4-methoxyphenyl)pyridine has been used in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction .
Methods of Application
The synthesis involves a palladium-catalyzed one pot Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Results or Outcomes
The reaction produced these novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives by using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
properties
IUPAC Name |
5-bromo-2-(4-methoxyphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHJUTIKTVYRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90520267 | |
Record name | 5-Bromo-2-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methoxyphenyl)pyridine | |
CAS RN |
88345-93-1 | |
Record name | 5-Bromo-2-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.